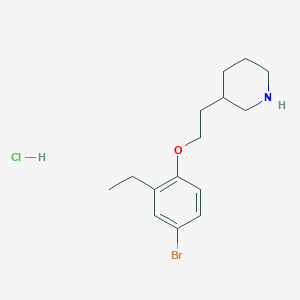

![molecular formula C13H16BrN B1466378 2-(4-Bromophenyl)spiro[3.3]heptan-2-amine CAS No. 1490247-80-7](/img/structure/B1466378.png)

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar spirocyclic compounds has been reported in the literature. For example, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine is a chemical compound with the formula C13H18BrN. It features a spiro ring system containing two cyclic structures attached to a common carbon atom.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its unique spirocyclic structure could be utilized to create novel pharmacophores. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, which can lead to the development of new therapeutic agents with optimized properties such as increased potency, selectivity, or metabolic stability .

Material Science

“2-(4-Bromophenyl)spiro[3.3]heptan-2-amine” may find applications in material science, particularly in the synthesis of organic semiconductors. The spiro configuration can impart rigidity to the molecular structure, potentially improving charge transport properties in semiconductor materials. This can be beneficial for the development of organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) .

Environmental Science

In environmental science, the compound’s derivatives could be investigated for their ability to bind to pollutants or heavy metals, aiding in environmental clean-up efforts. The spirocyclic amine could act as a chelating agent, forming complexes with contaminants and facilitating their removal from water or soil .

Analytical Chemistry

This compound can be used as a standard or reference in analytical chemistry for calibrating instruments or developing new analytical methods. Its well-defined structure and the presence of a bromine atom make it suitable for techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, where its distinct signals can help in the identification and quantification of similar compounds .

Pharmacology

Pharmacologically, “2-(4-Bromophenyl)spiro[3.3]heptan-2-amine” could be studied for its bioactivity. It might serve as a lead compound in the discovery of new drugs, with the potential for modification to target specific receptors or enzymes within biological systems. Its role in the modulation of biological pathways could be a subject of extensive research .

Biochemistry

In biochemistry, the compound could be used to study protein-ligand interactions. The spirocyclic structure might offer unique binding capabilities to various enzymes or receptors, providing insights into enzyme kinetics or receptor signaling pathways. It could also be tagged with fluorescent groups to serve as a probe in bioimaging applications .

Synthetic Chemistry

The compound’s structure provides a versatile framework for synthetic chemists to develop new synthetic strategies and methodologies. For instance, the bromophenyl group could be utilized in palladium-catalyzed coupling reactions to synthesize a wide array of biologically active molecules .

Neuropharmacology

Given its structural similarity to known psychoactive compounds, “2-(4-Bromophenyl)spiro[3.3]heptan-2-amine” could be investigated for its effects on the central nervous system. Research in this area could lead to the development of new treatments for neurological disorders or provide a better understanding of neurotransmitter systems .

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)spiro[3.3]heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSNCEIELJNIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C2)(C3=CC=C(C=C3)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)spiro[3.3]heptan-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)

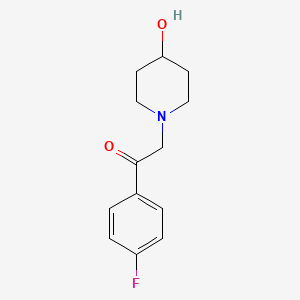

![N-{4-[2-(4-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466302.png)

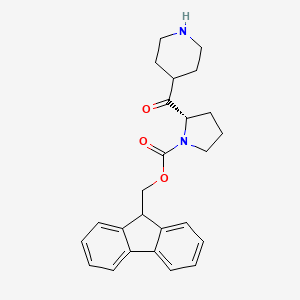

![3-[1-(4-Methylbenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B1466312.png)

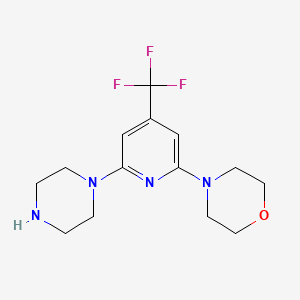

![Tert-butyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1466313.png)

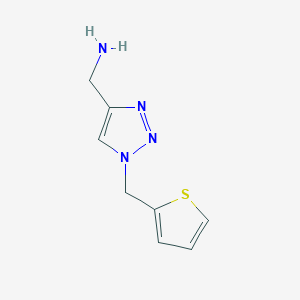

![[1-(3-phenoxypropyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466315.png)

![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466316.png)

![[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1466317.png)